3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H6O5 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3-hydroxy-1-oxo-3H-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H6O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3,9,13H,(H,10,11) |
InChI Key |
LROCRUXBQGFESS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(OC2=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phthalic Acid with Acetic Anhydride
The most commonly reported and industrially relevant preparation method for 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid involves the intramolecular cyclization of phthalic acid derivatives. The key step is the reaction of phthalic acid with acetic anhydride to induce cyclization, forming the lactone ring characteristic of the benzofuranone structure.
-
- Reagents: Phthalic acid and acetic anhydride.
- Temperature: Elevated temperatures to promote cyclization.
- Mechanism: Acetylation of the carboxyl group followed by intramolecular nucleophilic attack forms the lactone ring.
-
- Formation of 5-Carboxyphthalide (3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid).
- The product is typically purified by recrystallization.
| Step | Reagents/Conditions | Product Yield/Notes |
|---|---|---|
| Phthalic acid + Acetic anhydride | Heat, reflux | 5-Carboxyphthalide, moderate to high yield |
This method is favored for its simplicity and scalability in industrial settings.
Synthesis via Benzofuran Ring Construction Using Radical Cyclization
Advanced synthetic approaches reported in literature involve constructing the benzofuran ring system via radical cyclization cascades. These methods enable the synthesis of complex benzofuran derivatives, including substituted analogs of 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid.
- Key Features:
- Free radical cyclization cascades allow formation of polycyclic benzofuran systems.
- High yields and fewer side reactions reported with proton quantum tunneling-assisted cyclization.
- Microwave-assisted synthesis (MWI) has been applied to related benzofuran derivatives to improve reaction rates and yields.
While these methods are more complex and tailored for substituted benzofuran derivatives, they provide insight into potential synthetic routes for functionalized 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid analogs.
Reflux Condensation of Benzofuran Derivatives with α-Bromo Ketones
A related synthetic approach involves the condensation of benzofuran-2-yl substituted precursors with α-bromo ketones under reflux in ethanol, yielding benzofuran-containing compounds structurally related to 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid.
- Example:
- Reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 1-phenyl-2-bromoethanones.
- Crystallization from dimethylformamide yields the target compound.
- Melting point observed at 219–220 °C confirms purity.
This method is more specialized and useful for derivatives but demonstrates the utility of benzofuran ring construction in the preparation of related compounds.
Summary Table of Preparation Methods
| Method Number | Preparation Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Cyclization of phthalic acid with acetic anhydride | Phthalic acid, acetic anhydride, heat | Simple, scalable, well-established | Limited to unsubstituted benzofuran |
| 2 | Free radical cyclization cascade and proton quantum tunneling | Radical initiators, microwave irradiation | High yield, fewer side reactions | Complex setup, specialized substrates |
| 3 | Reflux condensation of benzofuran derivatives with α-bromo ketones | Benzofuran derivatives, α-bromo ketones, ethanol reflux | Useful for substituted analogs | Requires precursor synthesis |
Research Findings and Analytical Data
Spectroscopic Characterization:
- ^1H NMR and ^13C NMR spectra confirm the lactone and carboxylic acid functionalities.
- Crystallographic studies show the planar benzofuranone ring and carboxylic acid orientation.
-
- Melting point around 219–220 °C (for related derivatives).
- Density approximately 1.502 g/cm³.
- pKa near 3.7 indicates acidic carboxyl group behavior.
-
- Stable under refrigeration (2-8 °C).
- Irritant and harmful if swallowed; appropriate safety measures required.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications, such as anti-cancer agents and antiviral drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic Acid (Trimellitic Anhydride)
- CAS : 552-30-7
- Molecular Formula : C₉H₄O₅
- Key Differences : Lacks the hydroxyl group at position 3 but contains an additional carbonyl group, forming an anhydride structure.
- Properties :
- Applications : Used in polymer synthesis (e.g., epoxy resins) and as a precursor for trimellitate esters in plasticizers .
1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic Acid
3-Oxo-1,3-dihydro-2-benzofuran-5-carboxylic Acid
Key Observations:
Anhydride vs. Carboxylic Acid : Trimellitic anhydride’s reactivity in polymerization contrasts with the target compound’s stability, limiting its direct pharmacological use .
Methyl Substitution : The 1,1-dimethyl derivative’s increased lipophilicity may improve membrane permeability but reduces water solubility .
Physicochemical Properties Comparison
Biological Activity
3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid (CAS Number: 142309-47-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C11H10O6
- Molecular Weight : 238.19 g/mol
- Density : 1.528 g/cm³
- Boiling Point : 516.4°C at 760 mmHg
- Flash Point : 208.6°C
Anticancer Properties
Recent studies indicate that compounds similar to 3-hydroxy-1-oxo-1,3-dihydro-2-benzofuran derivatives exhibit significant anticancer activity. For instance, a study demonstrated that benzofuran derivatives showed cytotoxic effects on various cancer cell lines, including MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma) cells, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Casearupestrin A | MDA-MB-435 | 0.36 | Vieira-Júnior et al., 2011 |
| Doxorubicin | MDA-MB-435 | 0.83 | Vieira-Júnior et al., 2011 |
The presence of hydroxyl groups in the structure of related benzofuran compounds has been noted to enhance their anticancer activity by promoting interactions with cellular targets involved in apoptosis and survival pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that benzofuran derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that electron-withdrawing groups enhance the antibacterial efficacy of these compounds .
The biological activity of 3-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Compounds in this class may inhibit the proliferation of cancer cells by inducing cell cycle arrest.
- Induction of Apoptosis : They may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which can help mitigate oxidative stress in cells .
Case Studies
Several case studies have examined the biological activities of related benzofuran compounds:
- Cytotoxicity Against Cancer Cells : A study involving a series of benzofuran derivatives found that modifications at specific positions significantly influenced their cytotoxicity against various cancer cell lines.
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of modified benzofurans, revealing that certain substitutions led to enhanced activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
